molecular formula C7H4Cl2O4S B1608550 3-Chloro-5-(chlorosulfonyl)benzoic acid CAS No. 53553-11-0

3-Chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B1608550
CAS No.: 53553-11-0
M. Wt: 255.07 g/mol
InChI Key: YPDVPJMKLXYCOA-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)benzoic acid (C₇H₄Cl₂O₅S, CID 20432046) is a substituted benzoic acid derivative featuring both chloro (-Cl) and chlorosulfonyl (-SO₂Cl) groups at the 3rd and 5th positions of the aromatic ring, respectively. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure (SMILES: C1=C(C=C(C(=C1C(=O)O)O)Cl)S(=O)(=O)Cl) enables reactivity for further functionalization, such as sulfonamide formation via nucleophilic substitution .

Properties

CAS No.

53553-11-0

Molecular Formula

C7H4Cl2O4S

Molecular Weight

255.07 g/mol

IUPAC Name

3-chloro-5-chlorosulfonylbenzoic acid

InChI

InChI=1S/C7H4Cl2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)

InChI Key

YPDVPJMKLXYCOA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(chlorosulfonyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of bioactive compounds, potentially leading to new therapeutic agents.

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The chlorosulfonyl group enhances its reactivity, allowing for the development of derivatives with improved biological activity .

Biological Applications

The compound is utilized in biological research for modifying biomolecules and studying enzyme mechanisms. Its electrophilic nature facilitates interactions with nucleophiles found in biological systems.

  • Case Study: Research on related compounds has shown that they can inhibit bacterial growth effectively, suggesting that this compound could be developed into potent antibacterial agents .

Chemical Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. It participates in various chemical reactions including nucleophilic substitutions, reductions, and oxidations.

Reaction Type Common Reagents Products Formed
Nucleophilic SubstitutionAmines, AlcoholsSulfonamides, Sulfonate Esters
ReductionLiAlH₄, NaBH₄Sulfonamides
OxidationKMnO₄, H₂O₂Sulfonic Acids

Antimicrobial Properties

The compound has demonstrated moderate antibacterial activity against several strains of bacteria. For instance:

  • Enterococcus faecium E5: Growth inhibition zone of 15 mm.
  • Staphylococcus aureus ATCC 6538: Growth inhibition zone of 8 mm.

These findings suggest its potential as a scaffold for developing new antibacterial agents .

Comparison with Related Compounds

The following table compares this compound with related compounds to highlight differences in biological activity and structural features.

Compound Name Biological Activity Notable Differences
BCMBARespiratory sensitizerDifferent structural features
2-Bromo-5-(chlorosulfonyl)benzoic acidAntimicrobial activityLacks specific chlorine substitution
3-Bromo-5-chlorobenzoic acidVaries; lacks sulfonyl groupDifferent reactivity profile

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents and Positions Key Applications/Properties Reference
3-Chloro-5-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₅S -Cl (C3), -SO₂Cl (C5), -COOH (C1) Intermediate for diuretics (e.g., Xipamide analogs)
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S -Cl (C4), -SO₂Cl (C3), -COOH (C1) Precursor to Bumetanide (loop diuretic)
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid C₈H₆ClFO₄S -F (C5), -CH₃ (C4), -SO₂Cl (C3), -COOH (C1) High reactivity for sulfonamide drug candidates
5-(Chlorosulfonyl)-2-hydroxybenzoic acid C₇H₅ClO₅S -OH (C2), -SO₂Cl (C5), -COOH (C1) Aspirin derivatives with NO-release potential
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O -Cl (C3), -CF₃ (C5), -COCl (C1) Reactive acylating agent in R&D

Research Findings and Industrial Relevance

  • Pharmaceuticals : Derivatives of this compound are pivotal in synthesizing sulfonamide-based diuretics and antihypertensives. For example, Xipamide (a thiazide-like diuretic) utilizes structural analogs .
  • Material Science : Chlorosulfonyl groups enable covalent attachment to polymers, enhancing thermal stability in advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for synthesizing 3-chloro-5-(chlorosulfonyl)benzoic acid is the chlorosulfonation of 3-chlorobenzoic acid. This process introduces the chlorosulfonyl (-SO2Cl) group onto the aromatic ring, typically at the 5-position relative to the carboxylic acid group.

  • Starting Material: 3-Chlorobenzoic acid
  • Reagent: Chlorosulfonic acid (ClSO3H), used in excess
  • Reaction Conditions:
    • Temperature range: 0°C to 150°C, often optimized between 80°C to 130°C for effective substitution
    • Reaction time: Several hours, depending on scale and temperature
    • Solvent: The reaction is often performed neat or with chlorosulfonic acid acting as both reagent and solvent
  • Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group replaces a hydrogen atom on the aromatic ring, favored at the 5-position due to directing effects of the carboxylic acid and chloro substituent

After completion, the reaction mixture is typically quenched with ice or water to precipitate the product, which is then isolated by filtration and purified via recrystallization or chromatographic methods.

Industrial Scale Production

In industrial settings, the chlorosulfonation reaction is scaled up using large reactors with precise control over:

  • Temperature: Maintained to avoid side reactions and decomposition
  • Pressure: Often atmospheric, but can be controlled to optimize yield
  • Reagent Concentration: Excess chlorosulfonic acid ensures complete conversion
  • Reaction Time: Adjusted to maximize yield without over-chlorosulfonation

The isolated this compound is then subjected to drying and quality control to ensure purity suitable for downstream applications.

Reaction Data and Yield

Parameter Typical Range/Value Notes
Starting Material 3-Chlorobenzoic acid Purity >98% recommended
Chlorosulfonic Acid 1.5 to 3 equivalents Excess used to drive reaction
Temperature 80°C to 130°C Controlled to avoid decomposition
Reaction Time 3 to 6 hours Depends on scale and temperature
Solvent None or neat chlorosulfonic acid Acts as reagent and medium
Yield 70% to 85% After purification
Purity of Product >95% (by HPLC or melting point) Confirmed by analytical methods

Alternative Preparation Routes

While chlorosulfonation of 3-chlorobenzoic acid is the most direct method, alternative routes include:

  • Starting from 3-chlorobenzoyl chloride: Reaction with sulfur dioxide and chlorine under catalysis, followed by hydrolysis to introduce the sulfonyl chloride group.
  • Multi-step synthesis: Halogenation of 5-(chlorosulfonyl)benzoic acid derivatives to introduce the chlorine at the 3-position, though this is less efficient and more complex.

These alternative methods are less commonly used due to lower yields or more demanding reaction conditions.

Research Findings and Notes

  • The chlorosulfonyl group is highly reactive and sensitive to moisture; thus, handling and storage require dry conditions.
  • The presence of the chlorine substituent at the 3-position influences the regioselectivity of chlorosulfonation, favoring substitution at the 5-position due to electronic and steric effects.
  • Reaction monitoring by techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy is essential for optimizing reaction time and conditions.
  • The compound serves as a key intermediate in the synthesis of sulfonamide derivatives and other functionalized aromatic compounds.

Summary Table of Preparation Methods

Method Starting Material Reagent(s) Conditions Yield (%) Notes
Chlorosulfonation 3-Chlorobenzoic acid Chlorosulfonic acid 80-130°C, 3-6 h, neat 70-85 Direct, regioselective substitution
Sulfonylation via acid chloride 3-Chlorobenzoyl chloride SO2, Cl2, catalyst Multi-step, complex Variable Less common, more complex route
Halogenation of sulfonyl derivatives 5-(Chlorosulfonyl)benzoic acid Chlorine or halogenating agents Controlled halogenation Variable Less efficient, used for specific derivatives

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-(chlorosulfonyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via chlorosulfonation of a benzoic acid precursor. For example:

  • Step 1: Sulfonation of 3-chlorobenzoic acid using chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group.
  • Step 2: Optimization of reaction time (typically 4–6 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of benzoic acid to ClSO₃H) to minimize side products like over-sulfonated derivatives .
  • Critical Factors: Temperature control (<10°C) prevents decomposition, while excess chlorosulfonic acid improves conversion. Post-reaction quenching with ice-water and recrystallization in ethanol/water mixtures enhance purity (>95% by HPLC) .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Melting Point Variability: Literature values for similar compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid: 158–159°C ) may differ due to polymorphic forms or impurities. Always cross-validate using differential scanning calorimetry (DSC) and compare with IR spectroscopy (e.g., characteristic S=O stretches at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹) .
  • Spectral Data: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve conflicts. For example, the sulfonyl chloride group produces distinct deshielded signals in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to the sulfonyl group) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Insoluble in water due to the hydrophobic chloro and sulfonyl groups .
  • Stability: Hygroscopic; store under argon at –20°C to prevent hydrolysis of the sulfonyl chloride moiety. Stability in solution depends on solvent: <24 hours in DMSO, >1 week in dry dichloromethane .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Screening: Use competitive kinetic studies with nucleophiles (e.g., amines, alcohols) in anhydrous THF at 25°C. Monitor progress via HPLC or TLC (Rf shifts).
  • Mechanistic Probes: Isotopic labeling (e.g., ³⁵S) or computational modeling (DFT) can elucidate transition states. For example, the sulfonyl chloride group reacts preferentially with primary amines (k = 0.15 M⁻¹s⁻¹) over secondary amines due to steric hindrance .
  • Side Reactions: Mitigate hydrolysis by using molecular sieves or anhydrous conditions. Characterize byproducts (e.g., sulfonic acids) via ion chromatography .

Q. What analytical strategies are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate impurities. Common impurities include 3-chloro-5-sulfobenzoic acid (retention time: 6.2 min) and dichlorinated byproducts (e.g., 3,5-dichlorobenzoic acid, RT: 8.5 min) .
  • Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification. Detection limits <0.1% achievable with 600 MHz instruments .

Q. How does the compound’s electronic structure influence its utility as a pharmaceutical intermediate?

Methodological Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing sulfonyl and chloro groups activate the benzoic acid core for amide coupling or esterification .
  • Case Study: In Bumetanide synthesis , the sulfonyl chloride group reacts with a secondary amine to form a sulfonamide linkage, critical for diuretic activity. Reaction efficiency correlates with the compound’s LUMO energy (−1.8 eV), favoring nucleophilic attack .

Q. What protocols ensure safe handling and waste disposal for this compound?

Methodological Answer:

  • Safety Measures: Use fume hoods , nitrile gloves, and eye protection. Avoid inhalation (P261/P305+P351+P338 hazard codes) .
  • Waste Neutralization: Hydrolyze residual sulfonyl chloride with aqueous sodium bicarbonate (1:10 w/v) to form non-hazardous sulfonate salts. Confirm neutralization via pH testing (target pH 7–8) before disposal .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s hygroscopicity and shelf life?

Methodological Answer:

  • Controlled Stability Studies: Store samples under varying conditions (e.g., –20°C vs. 25°C, argon vs. ambient air) and monitor mass loss (TGA) or hydrolysis (FTIR) over 6 months. For example, argon-stored samples retain >98% purity after 6 months, while ambient-stored samples degrade to 85% purity .
  • Literature Cross-Validation: Compare with structurally similar compounds (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid), which show analogous degradation pathways under humidity .

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